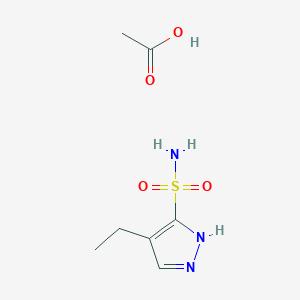![molecular formula C13H19NO B13910050 [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a benzyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and hydroxymethyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. For example, a chiral catalyst such as diiodo(p-cymene)ruthenium(II) dimer can be used in combination with (R,R)-Me-Duphos in a toluene solvent at 65-70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction could produce different alcohols or amines.
科学研究应用
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
作用机制
The mechanism of action of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with the active sites of enzymes, influencing their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
[(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol: Similar structure but with a fluorine atom instead of a methyl group.
[(2R,3S,4S)-4-[(cyclobutylmethylamino)methyl]-1-(cyclopropylmethyl)-3-phenyl-2-azetidinyl]methanol: Another chiral compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
[(2R,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
InChI 键 |
BYFBLBLWIKQDCW-WCQYABFASA-N |
手性 SMILES |
C[C@H]1C[C@@H](N(C1)CC2=CC=CC=C2)CO |
规范 SMILES |
CC1CC(N(C1)CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)


![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)





![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
